[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate
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Overview
Description
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, the type of reaction, and the conditions under which the reaction is carried out .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in a molecule. It can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity, the conditions under which it reacts, the products of its reactions, and so on .Physical and Chemical Properties Analysis
This would include things like the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 3-(4-oxo-3H-quinazolin-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c20-12-19(9-3-4-10-19)23-16(24)11-27-17(25)8-7-15-21-14-6-2-1-5-13(14)18(26)22-15/h1-2,5-6H,3-4,7-11H2,(H,23,24)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZABYXFRDYJMIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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